Tetradec-10-enal
Description
Structure
3D Structure
Properties
IUPAC Name |
tetradec-10-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,14H,2-3,6-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJLVCZFMFSRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80772031 | |
| Record name | Tetradec-10-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80772031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144525-16-6 | |
| Record name | Tetradec-10-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80772031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Metabolic Pathways of Tetradec 10 Enal and Analogs
Elucidation of Precursor Molecules in Biological Systems
The biosynthesis of Tetradec-10-enal and related Type-I pheromones originates from the fundamental pathways of fatty acid metabolism. oup.com The process begins with the de novo synthesis of saturated fatty acids, primarily the C16 palmitic acid (hexadecanoic acid) and C18 stearic acid (octadecanoic acid). iastate.edusemanticscholar.org These foundational molecules are constructed from acetyl-CoA units.
For the production of a C14 aldehyde like this compound, two primary routes for obtaining the immediate C14 precursor, myristic acid (tetradecanoic acid), are utilized:
Direct Synthesis: Myristic acid can be synthesized directly as part of the organism's fatty acid profile.
Chain Shortening: More commonly, the abundant palmitic acid undergoes a controlled, limited cycle of β-oxidation, which shortens its carbon chain by two carbons to yield myristoyl-CoA. oup.comiastate.edunih.gov
Labeling studies using deuterated fatty acids have confirmed that C16 and C18 acids are indeed the precursors for C12 and C14 pheromone components, demonstrating the critical role of chain-shortening in generating the correct carbon backbone. nih.govslu.se
| Primary Precursor | Intermediate Precursor | Resulting Pheromone Chain Length | Example Pheromone Component |
|---|---|---|---|
| Palmitic Acid (C16) | Myristic Acid (C14) | C14 | (Z)-10-Tetradecenal |
| Palmitic Acid (C16) | Dodecanoic Acid (C12) | C12 | (E,E)-8,10-Dodecadienol |
| Stearic Acid (C18) | Palmitic Acid (C16) | C16 | (Z)-11-Hexadecenal |
Enzymatic Transformations and Pathway Intermediates
Once the myristoyl-CoA precursor is available in the pheromone gland, it undergoes a sequence of enzymatic modifications to become this compound. Each step is catalyzed by a specific enzyme that dictates the structure of the final product.
The key enzymatic steps are:
Desaturation: A fatty acyl-CoA desaturase (FAD) introduces a double bond at a specific position and with a specific geometry (Z or E) into the saturated C14 chain. To produce this compound, a Δ10-desaturase acts on myristoyl-CoA to create the intermediate 10-tetradecenoyl-CoA. nih.govpnas.org These enzymes are crucial for creating the vast diversity of moth pheromones. nih.gov
Reduction: A fatty acyl-CoA reductase (FAR) converts the unsaturated fatty acyl-CoA intermediate into its corresponding fatty alcohol. nih.gov In this case, 10-tetradecenoyl-CoA is reduced to 10-tetradecenol.
Oxidation: Finally, an alcohol oxidase (AO) or a similar oxidoreductase catalyzes the oxidation of the terminal alcohol group of 10-tetradecenol to form the aldehyde, this compound. nih.gov This is the terminal step in the biosynthesis of aldehyde pheromones. mdpi.com
| Step | Enzyme Class | Substrate | Product (Intermediate) |
|---|---|---|---|
| 1 | Δ10-Desaturase | Myristoyl-CoA | 10-Tetradecenoyl-CoA |
| 2 | Fatty Acyl-CoA Reductase (FAR) | 10-Tetradecenoyl-CoA | 10-Tetradecenol |
| 3 | Alcohol Oxidase (AO) | 10-Tetradecenol | This compound |
Stereochemical Control in De Novo Biosynthesis
The biological activity of insect pheromones is often highly dependent on their precise stereochemistry, including the geometry of the double bonds (Z or E configuration). This stereochemical control is exerted at the enzymatic level during biosynthesis.
The critical step for establishing the stereochemistry of this compound is the desaturation of myristoyl-CoA. The desaturase enzymes responsible for pheromone biosynthesis exhibit remarkable regio- and stereospecificity. pnas.org A specific Δ10-desaturase will introduce the double bond at the C10 position and will exclusively produce either the (Z)- or (E)-isomer of 10-tetradecenoyl-CoA. This specificity is a result of the unique evolution of desaturase gene lineages in Lepidoptera, which are distinct from the desaturases involved in normal lipid metabolism. nih.gov The subsequent reduction and oxidation steps catalyzed by FARs and AOs are generally not known to alter the double bond geometry, thus preserving the stereochemistry established by the desaturase. The evolution of desaturases with novel specificities is a primary mechanism driving the divergence of pheromone signals and, consequently, reproductive isolation among moth species. pnas.org
Comparative Biosynthetic Routes Across Different Taxa
For instance, studies on Ctenopseustis species demonstrate this divergence:
Ctenopseustis herana produces (Z)-5-tetradecenyl acetate (B1210297) as its sole pheromone component. This is synthesized from myristic acid via a Δ5-desaturase. nih.gov
Ctenopseustis obliquana produces a blend that includes (Z)-8-tetradecenyl acetate. Its biosynthesis involves a Δ10-desaturase. nih.gov
Planotortrix excessana , a closely related species, also produces a C14 pheromone but generates it through a different route involving the Δ9-desaturation of stearic acid followed by chain-shortening. nih.gov
This illustrates how different taxa have evolved distinct enzymatic strategies to modify a common precursor, resulting in unique chemical signals crucial for maintaining species boundaries.
| Species | Precursor | Key Desaturase Specificity | Resulting C14 Pheromone Analog |
|---|---|---|---|
| Ctenopseustis herana | Myristic Acid | Δ5-desaturase | (Z)-5-Tetradecenyl acetate |
| Ctenopseustis obliquana | Myristic Acid | Δ10-desaturase | (Z)-8-Tetradecenyl acetate |
| Hypothetical Species | Myristic Acid | Δ10-desaturase | This compound |
| Argyrotaenia velutinana | Myristic Acid | Δ11-desaturase | (Z)-11-Tetradecenyl acetate |
Genetic and Molecular Regulation of Biosynthesis
The production of sex pheromones is a tightly controlled process, regulated by both developmental and environmental cues. The key molecular regulator in most moth species is the Pheromone Biosynthesis-Activating Neuropeptide (PBAN). researchgate.netnih.gov
PBAN is a neurohormone produced in the subesophageal ganglion and released into the hemolymph (insect blood) in a circadian rhythm, typically during the scotophase (dark period) when mating activity occurs. nih.govkoreascience.kr It travels to the pheromone gland and binds to a specific G-protein coupled receptor on the gland's cell membranes. nih.gov This binding event triggers an intracellular signal transduction cascade, which often involves an influx of extracellular Ca²⁺. researchgate.net
The signaling cascade ultimately activates or upregulates key enzymes in the biosynthetic pathway. Research indicates that a primary rate-limiting step controlled by PBAN is the initial reaction of fatty acid synthesis, catalyzed by acetyl-CoA carboxylase (ACC), which provides the malonyl-CoA building blocks. nih.gov PBAN signaling can also influence the activity of other enzymes, such as desaturases and reductases, to coordinate the entire production line. researchgate.net Additionally, the differential expression of various desaturase genes within the gland is a critical genetic factor that predetermines the potential components of the pheromone blend a species can produce. nih.gov
In Vivo Metabolic Fate and Degradation Mechanisms
The concentration of this compound, both within the producing organism and in the environment after release, is managed by specific metabolic and degradation processes. These mechanisms are vital for regulating the signal's intensity and duration.
Metabolism in the Pheromone Gland: Within the pheromone gland, the final concentration of the aldehyde pheromone can be controlled by metabolic enzymes. Aldehyde oxidases (AOX) and aldehyde dehydrogenases (ALDH) can convert this compound into its corresponding carboxylic acid, 10-tetradecenoic acid. mdpi.comnih.gov This oxidation inactivates the pheromone and may serve as a mechanism to fine-tune the ratio of components in the emitted blend or to clear excess pheromone after the signaling period. nih.govmdpi.com
Degradation in the Antennae: For a male moth receiving the pheromone signal, rapid inactivation of the pheromone molecules upon detection is essential for tracking a female's plume in the air. This signal clearing is accomplished by odorant-degrading enzymes (ODEs) located in the sensillar lymph surrounding the olfactory neurons in the male's antennae. mdpi.com For aldehyde pheromones like this compound, antennal aldehyde oxidases are key ODEs. mdpi.com They quickly convert the aldehyde into the inactive carboxylic acid, clearing the receptors and allowing the neuron to fire again in response to new pheromone molecules. This rapid degradation ensures the temporal integrity of the signal. mdpi.commdpi.com In some cases, P450 enzymes may also be involved in converting aldehydes to hydrocarbons, though this is more commonly associated with cuticular hydrocarbon synthesis. nih.govresearchgate.net
Advanced Synthetic Methodologies for Tetradec 10 Enal and Its Stereoisomers
Strategies for Carbon Chain Elongation and Functionalization
The construction of the 14-carbon backbone of Tetradec-10-enal with a double bond at the C10 position necessitates efficient methods for building the carbon chain and introducing the requisite functional groups—the terminal aldehyde and the internal alkene.
Retrosynthetic Approaches Utilizing Fragment Coupling
A plausible retrosynthetic analysis of this compound would disconnect the molecule at or near the double bond, or at a strategic single bond, to identify smaller, more readily available starting materials. For instance, one disconnection could be made between C9 and C10, suggesting a coupling of a C9 fragment and a C5 fragment. Another effective strategy involves a "linchpin" approach, where a small, bifunctional molecule joins two other fragments.
Table 1: Potential Retrosynthetic Disconnections for this compound
| Disconnection Strategy | Key Fragments | Potential Reaction |
| C9-C10 Bond Formation | A C9 aldehyde/halide and a C5 organometallic reagent | Cross-coupling (e.g., Suzuki, Negishi) |
| C10=C11 Bond Formation | A C10 carbonyl (aldehyde) and a C4 phosphonium ylide | Wittig Reaction |
| C11-C12 Bond Formation | A C11 electrophile and a C3 nucleophile | Grignard or Gilman coupling |
| Linchpin Coupling | C1-C8 alcohol fragment and a C12-C14 aldehyde fragment | Bestmann ylide coupling to form an unsaturated ester, followed by reduction. beilstein-journals.org |
This fragment-based approach is advantageous as it allows for the late-stage introduction of the sensitive aldehyde functionality, often from a more stable precursor like an alcohol or ester. beilstein-journals.org
Application of Cross-Coupling Reactions in Alkene Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the double bond in this compound. Reactions such as the Suzuki, Stille, Negishi, and Heck couplings can be employed to join two smaller fragments with high efficiency and selectivity.
For the synthesis of an E/Z mixture or a specific isomer of this compound, a general strategy would involve the coupling of a vinyl organometallic species with an alkyl halide. For example, a vinylborane or vinylstannane corresponding to the C1-C11 portion of the molecule could be coupled with a C12-C14 alkyl halide. The geometry of the double bond in the vinylmetallic reagent would be transferred to the final product.
Table 2: Exemplar Cross-Coupling Reactions for Unsaturated Carbonyl Synthesis
| Coupling Reaction | Reactant A | Reactant B | Catalyst System (Typical) | Key Feature |
| Suzuki Coupling | Vinylboronic acid/ester | Alkyl/Aryl Halide | Pd(PPh₃)₄, base | Mild conditions, functional group tolerance |
| Stille Coupling | Vinylstannane | Alkyl/Aryl Halide | Pd(PPh₃)₄ | Tolerant of various functional groups |
| Negishi Coupling | Vinylzinc reagent | Alkyl/Aryl Halide | Pd(dppf)Cl₂ | High reactivity and selectivity |
| Heck Coupling | Alkene | Aryl/Vinyl Halide | Pd(OAc)₂, PPh₃, base | Forms C-C bond at the alkene position |
While these methods are robust, their application to the synthesis of a long-chain aliphatic aldehyde like this compound requires careful protection of the aldehyde group to prevent side reactions with the organometallic reagents.
Olefin Metathesis Approaches to Unsaturated Aldehydes
Olefin metathesis has emerged as a versatile and powerful reaction for the formation of carbon-carbon double bonds. wikipedia.orgmdpi.com Cross-metathesis (CM) is particularly well-suited for the synthesis of long-chain unsaturated aldehydes.
In a potential synthesis of this compound, cross-metathesis could be employed between two simpler olefins. For example, the reaction of 1-decene with an aldehyde-containing olefin like but-3-enal, in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst), could directly form the desired product, although selectivity can be a challenge. A more controlled approach would involve the cross-metathesis of a terminal alkene, such as undec-10-en-1-ol, with a partner like crotonaldehyde (but-2-enal). The resulting unsaturated alcohol can then be oxidized to this compound.
Table 3: Olefin Metathesis Strategies for Long-Chain Alkenal Synthesis
| Metathesis Type | Substrates | Catalyst (Typical) | Outcome |
| Cross-Metathesis (CM) | Alkene A + Alkene B | Grubbs' or Schrock Catalyst | Statistical mixture of products, requires optimization for selectivity |
| Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs' or Schrock Catalyst | Cyclic alkene, can be a precursor in multi-step syntheses |
| Enyne Metathesis | Alkyne + Alkene | Ruthenium-based catalysts | 1,3-diene, useful for creating conjugated systems |
The choice of catalyst and reaction conditions can influence the stereochemical outcome of the metathesis reaction, offering a degree of control over the E/Z geometry of the newly formed double bond. nih.govlibretexts.org
Diastereoselective and Enantioselective Synthesis of this compound Analogs
Achieving stereochemical control is a critical aspect of modern organic synthesis. For this compound, this primarily involves controlling the geometry of the C10=C11 double bond. For chiral analogs, asymmetric reactions are required to introduce stereocenters.
Control of Double Bond Geometry (E/Z Stereoselectivity)
The Wittig reaction is a classic and reliable method for synthesizing alkenes from carbonyl compounds and phosphonium ylides. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
Z-Selective Synthesis : Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) typically react with aldehydes under salt-free conditions to produce Z-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org This is attributed to a kinetically controlled reaction pathway involving a puckered, early transition state that minimizes steric interactions.
E-Selective Synthesis : Stabilized ylides (containing an electron-withdrawing group like an ester or ketone) generally lead to the thermodynamically more stable E-alkene. wikipedia.orgorganic-chemistry.org Additionally, modifications to the Wittig reaction, such as the Schlosser modification, can be used to favor the E-isomer even with non-stabilized ylides. Interestingly, simply quenching a Wittig reaction of certain aldehydes with excess methanol at low temperatures has been shown to favor the formation of the (E)-alkene. researchgate.net
Another powerful method for stereoselective alkene synthesis is the partial hydrogenation of an alkyne. The reduction of an internal alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively produces the Z-alkene. Conversely, reduction with sodium metal in liquid ammonia typically yields the E-alkene.
Table 4: Methods for Stereoselective Alkene Synthesis
| Method | Reagents | Typical Selectivity |
| Wittig Reaction (Non-stabilized ylide) | R₃P=CHR' (R' = alkyl) + Aldehyde | Z-alkene |
| Wittig Reaction (Stabilized ylide) | R₃P=CHR' (R' = EWG) + Aldehyde | E-alkene |
| Horner-Wadsworth-Emmons Reaction | Phosphonate ester + Base + Aldehyde | Typically E-alkene |
| Lindlar Hydrogenation | Alkyne + H₂, Lindlar's Catalyst | Z-alkene |
| Birch Reduction (of alkynes) | Alkyne + Na, NH₃(l) | E-alkene |
Asymmetric Induction in Aldehyde Synthesis
The synthesis of chiral analogs of this compound requires the introduction of one or more stereocenters with high enantiomeric excess. This can be achieved through various asymmetric methodologies. While this compound itself is achiral, these methods are crucial for creating structurally related chiral molecules.
One approach involves the use of chiral catalysts to control the formation of a stereocenter. For example, asymmetric conjugate additions to α,β-unsaturated aldehydes, catalyzed by chiral organocatalysts like cinchona alkaloids, can generate chiral aldehydes with a stereocenter at the β- or γ-position. brandeis.edu
Another strategy is the catalytic asymmetric hydroalkynylation of α,β-unsaturated amides, which can be used to synthesize molecules with a remote stereocenter at the γ-position relative to the carbonyl group. nih.gov This method offers a pathway to amides that can be subsequently converted to aldehydes, thereby establishing a distant chiral center in the carbon chain.
Table 5: Selected Asymmetric Reactions for Chiral Aldehyde Synthesis
| Asymmetric Reaction | Catalyst Type | Key Transformation |
| Organocatalytic Conjugate Addition | Chiral amines (e.g., Cinchona alkaloids) | Addition of a nucleophile to an α,β-unsaturated aldehyde, creating a β- or γ-stereocenter. brandeis.edu |
| Asymmetric Carbonyl-Ene Reaction | Chiral Lewis acids or Brønsted acids | Cyclization of unsaturated aldehydes to form cyclic homoallylic alcohols with high enantioselectivity. acs.org |
| Iridium-catalyzed Hydroalkynylation | Chiral Iridium complexes | Addition of a terminal alkyne to an α,β-unsaturated amide at the γ-position, creating a remote stereocenter. nih.gov |
| Asymmetric Allylic Alkylation | Bimetallic Iridium/Magnesium catalysts | Stereodivergent construction of allylic all-carbon quaternary and vicinal tertiary stereocenters. |
These advanced methodologies provide a robust toolkit for the precise and stereocontrolled synthesis of this compound and its diverse analogs, enabling further exploration of their chemical and biological properties.
Chiral Pool and Auxiliary-Based Methodologies
The synthesis of specific stereoisomers of this compound often necessitates the use of asymmetric synthesis strategies. Chiral pool synthesis and the application of chiral auxiliaries are two powerful approaches to achieve high enantiomeric purity.
Chiral Pool Synthesis
Chiral pool synthesis leverages readily available, naturally occurring chiral molecules as starting materials. nih.govwikipedia.org These inexpensive and abundant compounds, such as terpenes, amino acids, and carbohydrates, possess inherent stereocenters that can be incorporated into the target molecule, thereby avoiding the need for complex asymmetric induction steps. nih.govresearchgate.net For the synthesis of a long-chain unsaturated aldehyde like this compound, a suitable chiral starting material would possess a stereocenter that can be elaborated into the desired carbon chain with the correct configuration at the stereogenic center.
Chiral Auxiliary-Based Methodologies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely used in asymmetric synthesis, particularly in aldol reactions to create new stereocenters with high diastereoselectivity. wikipedia.orgresearchgate.net
In the context of this compound synthesis, a chiral auxiliary could be attached to a shorter aldehyde or ketone fragment. Subsequent chain elongation reactions, such as aldol additions or alkylations, would be directed by the auxiliary to produce the desired stereoisomer. For instance, the reaction of an enolate derived from an acyl-oxazolidinone with an appropriate electrophile can establish a new stereocenter with a high degree of control.
| Method | Principle | Advantages | Disadvantages |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Cost-effective, readily available starting materials, inherent chirality. | Limited to the available chiral pool, may require extensive synthetic modifications. |
| Chiral Auxiliary-Based Synthesis | Temporarily attaches a chiral group to guide stereoselective reactions. | High levels of stereocontrol, auxiliary can often be recycled. | Requires additional steps for attachment and removal of the auxiliary. |
Chemo- and Regioselective Transformations of Precursors to Aldehyde Functionality
The introduction of the aldehyde functionality at a specific position within the fourteen-carbon chain of this compound requires precise chemo- and regioselective transformations. Common strategies involve the selective oxidation of a primary alcohol or the partial reduction of a carboxylic acid or its derivatives.
Selective Oxidation of Primary Alcohols
The oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is a fundamental transformation in organic synthesis. Several reagents and methods have been developed to achieve this selectively.
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a mild and efficient method for oxidizing a wide range of primary alcohols to aldehydes.
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a mild and selective method for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in chlorinated solvents at room temperature.
TEMPO-mediated Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used as a catalyst in conjunction with a stoichiometric oxidant, such as sodium hypochlorite (bleach), to selectively oxidize primary alcohols to aldehydes.
Partial Reduction of Carboxylic Acid Derivatives
The direct reduction of a carboxylic acid to an aldehyde is challenging due to the propensity for over-reduction to the primary alcohol. Therefore, this transformation is often carried out on more reactive carboxylic acid derivatives, such as esters or acid chlorides.
Reduction of Esters: Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for the partial reduction of esters to aldehydes. The reaction is typically performed at low temperatures to prevent over-reduction.
Rosenmund Reduction: This method involves the catalytic hydrogenation of an acyl chloride using a poisoned palladium catalyst (e.g., palladium on barium sulfate with quinoline). The poisoning of the catalyst is crucial to prevent the further reduction of the aldehyde product.
| Transformation | Reagent/Method | Key Features |
| Selective Oxidation | Swern Oxidation | Mild conditions, high yields. |
| Dess-Martin Periodinane | Mild, selective, room temperature reaction. | |
| TEMPO-mediated Oxidation | Catalytic, uses inexpensive oxidant. | |
| Partial Reduction | DIBAL-H Reduction of Esters | Effective at low temperatures. |
| Rosenmund Reduction | Catalytic hydrogenation of acyl chlorides. |
Development of Environmentally Conscious Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including pheromones like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Biocatalysis
Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For the synthesis of aldehydes, several classes of enzymes can be employed:
Alcohol Dehydrogenases (ADHs): These enzymes can catalyze the selective oxidation of primary alcohols to aldehydes using a cofactor such as NAD⁺.
Carboxylic Acid Reductases (CARs): CARs can directly reduce carboxylic acids to aldehydes, offering a more atom-economical route than methods requiring derivatization.
Renewable Feedstocks
The use of renewable starting materials is a cornerstone of green chemistry. Plant-based oils and fatty acids can serve as precursors for the synthesis of long-chain aldehydes like this compound. For instance, oleic acid, a major component of olive oil, can be transformed through a series of reactions, including ozonolysis and subsequent functional group manipulations, to yield aldehydes of varying chain lengths.
Catalytic Methods
The development of efficient and recyclable catalysts is another key aspect of green synthesis. Transition metal catalysts, for example, can be used in small quantities to effect transformations that would otherwise require stoichiometric reagents. Cross-metathesis reactions catalyzed by ruthenium complexes have emerged as a powerful tool for the synthesis of unsaturated compounds, including insect pheromones.
| Green Chemistry Approach | Application in this compound Synthesis |
| Biocatalysis | Use of enzymes like ADHs and CARs for selective oxidation and reduction steps. |
| Renewable Feedstocks | Utilization of plant-derived fatty acids as starting materials. |
| Catalytic Methods | Application of transition metal catalysis, such as cross-metathesis, to build the carbon skeleton efficiently. |
Total Synthesis Strategies for Complex Natural Products Incorporating Tetradecenal Moieties
The tetradecenal structural motif is found in a variety of complex natural products. The total synthesis of these molecules requires careful strategic planning to install the long unsaturated aldehyde chain at the appropriate stage and with the correct stereochemistry.
Convergent Synthesis
A convergent synthetic strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For a natural product containing a tetradecenal moiety, this would involve the synthesis of the tetradecenal fragment and the rest of the molecular scaffold separately. This approach is often more efficient than a linear synthesis as it allows for the parallel construction of different parts of the molecule.
Late-Stage Functionalization
In some cases, it may be advantageous to introduce the aldehyde functionality at a late stage in the synthesis. This can be achieved by carrying a more stable precursor, such as a protected alcohol or an ester, through the synthetic sequence and then converting it to the aldehyde in one of the final steps. This strategy can help to avoid potential side reactions or degradation of the sensitive aldehyde group during the construction of the complex molecular framework.
Incorporation of Stereocenters
The strategies for controlling stereochemistry discussed in section 3.2.3, namely chiral pool synthesis and the use of chiral auxiliaries, are also critical in the context of total synthesis. The absolute and relative stereochemistry of all stereocenters in the natural product must be precisely controlled. For natural products containing a tetradecenal moiety with a chiral center, the stereoselective synthesis of this fragment is a key challenge that must be addressed.
Ecological Roles and Biological Activities of Tetradec 10 Enal in Interspecies and Intraspecies Interactions
Identification as a Semiochemical in Insect Communication Systems
Semiochemicals are broadly classified into pheromones, which mediate intraspecific interactions, and allelochemicals, which mediate interspecific interactions. Within the vast chemical language of insects, aldehydes, including various isomers of tetradecenal, are common components of these signaling systems. They are often part of complex blends where the specific ratio of components is crucial for eliciting a precise behavioral response.
In the order Lepidoptera (moths and butterflies), long-chain unsaturated aldehydes are frequently employed as female-produced sex pheromones to attract males for mating. These compounds are highly specific and potent, enabling males to locate calling females from a distance. While direct identification of Tetradec-10-enal is not prominently cited, structurally similar compounds are well-documented as key pheromone components.
For instance, (Z)-9-tetradecenal is a known sex pheromone component in several economically significant moth species. It is found in the pheromone gland of the cotton bollworm, Helicoverpa armigera, and the tobacco budworm, Heliothis virescens. In H. armigera, the addition of (Z)-9-tetradecenal to the primary pheromone blend has been shown to significantly increase the attraction of males, highlighting its important role in the species' chemical communication. Similarly, (Z)-11-tetradecenyl acetate (B1210297) and (Z)-11-tetradecenyl alcohol are key sex pheromone components for the tea tortrix, Archips strojny.
The specificity of these chemical signals is critical for reproductive isolation among different species. Male moths possess highly specialized olfactory systems capable of distinguishing subtle differences in the chemical structure and isomeric ratios of pheromone blends.
Table 1: Examples of Tetradecenal Derivatives as Sex Pheromone Components in Lepidoptera
| Compound Name | Species | Family | Role in Pheromone Blend |
| (Z)-9-Tetradecenal | Helicoverpa armigera (Cotton Bollworm) | Noctuidae | Component, enhances attraction |
| (Z)-9-Tetradecenal | Heliothis virescens (Tobacco Budworm) | Noctuidae | Major pheromone component |
| (Z)-9-Tetradecenal | Spodoptera frugiperda (Fall Armyworm) | Noctuidae | Component in gland extracts |
| (E)-11-Tetradecenyl acetate | Archips pomivora (Leafroller) | Tortricidae | Pheromone component |
| (Z)-11-Tetradecenyl acetate | Archips strojny (Tea Tortrix) | Tortricidae | Bioactive pheromone component |
Aggregation pheromones are chemical signals that cause insects of the same species to gather at a specific location, often for purposes of mating, overcoming host plant defenses, or finding shelter. While aldehydes are known to function as aggregation pheromones in some insects, such as octadecanal (B32862) in the coconut weevil Amerrhinus ynca, specific evidence for this compound serving this role is limited in the available scientific literature. The study of aggregation pheromones has been intensive in groups like thrips and bark beetles, but the identified active compounds in these cases are typically different chemical structures, such as monoterpenes or other fatty acid derivatives.
Insects utilize a variety of chemical cues for behaviors beyond mating and aggregation, including selecting sites for laying eggs (oviposition) and warning conspecifics of danger (alarm).
Oviposition: Female insects often rely on chemical cues from host plants or the presence of other eggs to guide oviposition. While various compounds, including fatty acid derivatives, can act as oviposition stimulants or deterrents, there is no specific information in the reviewed literature identifying this compound as an oviposition cue.
Alarm: Alarm pheromones are typically small, volatile molecules that can disperse quickly to warn others of a threat, prompting behaviors like dispersal or aggression. Common alarm pheromones in insects include compounds like (E)-β-farnesene in aphids and aldehydes like (E)-2-hexenal and (E)-2-octenal in bed bugs. However, research has not specifically implicated this compound as an alarm pheromone component in any insect species to date.
Occurrence and Biological Significance in Non-Insect Organisms
The role of this compound is not exclusively confined to the insect world. As a volatile organic compound (VOC), it has the potential to be produced by a variety of organisms and mediate ecological interactions across different kingdoms.
Marine ecosystems are a rich source of diverse VOCs produced by organisms such as algae and bacteria. These compounds are involved in various ecological processes, including defense, signaling, and contributing to atmospheric chemistry. While studies have identified a wide array of VOCs from marine sources, including hydrocarbons, terpenes, and sulfur compounds, the presence of this compound has not been specifically documented in the surveyed literature. Research on marine VOCs is an emerging field, and the full chemical diversity and ecological functions of these compounds are still being explored.
Plants produce a vast arsenal (B13267) of VOCs that mediate their interactions with insects. These compounds can act as attractants for pollinators or herbivores, or as repellents and toxins to deter feeding. When attacked by herbivores, plants can release specific blends of herbivore-induced plant volatiles (HIPVs) that can attract natural enemies of the attacking insect, a form of indirect defense.
While many aldehydes are known components of plant volatile profiles, specific reports identifying this compound as a plant-emitted VOC mediating insect behavior are not found in the current body of research. The chemical ecology of plant-insect interactions is complex, with insects responding to specific ratios of common compounds as well as to unique, species-specific molecules.
Mammalian Chemical Communication Research
Direct evidence for the involvement of this compound in mammalian chemical communication has not been established in the existing scientific literature. However, the study of mammalian pheromones and chemosignals indicates that a variety of chemical structures, including aldehydes, play crucial roles in social and reproductive behaviors. nih.govamericanscientist.org
Mammalian odorant receptors, located in the olfactory epithelium, are responsible for detecting volatile molecules. nih.gov Research has shown that some of these receptors are specifically tuned to recognize aldehydes. nih.gov Interestingly, it has been proposed that certain mammalian odorant receptors may detect aldehydes not in their primary form, but as their hydrated 1,1-geminal-diol derivatives, which form when the aldehyde interacts with the aqueous mucus layer in the nasal cavity. This suggests a sophisticated mechanism for aldehyde recognition and discrimination. nih.gov
While specific long-chain mono-unsaturated aldehydes like this compound have not been identified as key signaling molecules in mammals, other aldehydes have been implicated in mammalian chemical communication. For instance, the rabbit mammary pheromone, 2-methylbut-2-enal, is a well-documented example of an aldehyde that elicits a specific, innate suckling response in newborn pups. nih.gov This highlights the potential for aldehydes to act as potent and specific signaling molecules in mammals. The chemical landscape of mammalian communication is vast and complex, and it is plausible that compounds like this compound could play a role that is yet to be discovered.
Structure-Activity Relationship (SAR) Studies of this compound and its Stereoisomers in Biological Systems
Due to the lack of direct research on this compound in biological systems, particularly in mammals, this section will draw upon the extensive knowledge of structure-activity relationships (SAR) for analogous long-chain unsaturated aldehydes that function as insect pheromones. This information provides a framework for understanding how subtle changes in the molecular structure of a compound like this compound could dramatically affect its biological activity. The principles of chemoreception, including the importance of molecular shape and stereochemistry, are broadly applicable across different biological systems.
The position of the double bond in an unsaturated aldehyde is a critical determinant of its biological activity. Olfactory receptors are highly specific, and even a minor shift in the location of the double bond can significantly alter the molecule's shape, thereby affecting its ability to bind to a receptor and elicit a downstream behavioral response. In many insect species, sex pheromones are blends of isomers, and the precise position of the double bond is crucial for species recognition and reproductive isolation. nih.gov
A change in the double bond position can convert a potent attractant into an inactive compound or even an antagonist that inhibits the response to the primary pheromone. This specificity is thought to arise from the precise fit of the pheromone molecule into the binding pocket of its corresponding olfactory receptor.
Table 1: Illustrative Examples of the Influence of Double Bond Position on the Activity of Aldehyde Pheromones in Insects
| Species | Active Pheromone Component | Positional Isomer | Biological Effect of Positional Isomer |
| Rice Stem Borer (Chilo suppressalis) | (Z)-11-Hexadecenal | (Z)-9-Hexadecenal | Significantly reduced attraction |
| European Corn Borer (Ostrinia nubilalis) | (Z)-11-Tetradecenyl acetate (precursor to aldehyde) | (Z)-9-Tetradecenyl acetate | Inactive as an attractant |
| Tobacco Budworm (Heliothis virescens) | (Z)-11-Hexadecenal | (Z)-9-Hexadecenal | Inhibits attraction |
This table presents data for compounds structurally related to this compound to illustrate the principle of positional isomerism in pheromone activity. Data is derived from general knowledge in the field of insect chemical ecology.
Stereoisomerism, particularly the geometric isomerism around a carbon-carbon double bond (cis/trans or Z/E), plays a pivotal role in the specificity of pheromone signaling. The different spatial arrangements of atoms in stereoisomers can lead to vastly different biological activities. In the context of long-chain unsaturated aldehydes, the Z (zusammen, on the same side) and E (entgegen, opposite) configurations of the double bond create distinct molecular shapes that are differentially recognized by olfactory receptors.
For many moth species, the sex pheromone is a precise blend of Z and E isomers of a particular aldehyde. The correct ratio of these isomers is often necessary to elicit the full behavioral sequence of attraction and mating. A deviation from this natural ratio, or the presence of only one isomer, can result in a significantly diminished or completely abolished response. In some cases, one isomer can even act as a behavioral antagonist to the other. nih.gov This high degree of specificity underscores the "lock-and-key" nature of pheromone-receptor interactions, where the three-dimensional structure of the signaling molecule is paramount.
Table 2: Examples of Stereoisomeric Specificity in the Biological Activity of Unsaturated Aldehyde Pheromones in Insects
| Species | Active Isomer(s) | Inactive or Inhibitory Isomer | Observed Effect of Inactive/Inhibitory Isomer |
| Navel Orangeworm (Amyelois transitella) | (Z,Z)-11,13-Hexadecadienal | (Z,E), (E,Z), (E,E)-11,13-Hexadecadienal | Reduced or no attraction |
| Codling Moth (Cydia pomonella) | (E,E)-8,10-Dodecadien-1-ol (precursor to aldehyde) | Other stereoisomers | Significantly less attractive |
| Spruce Budworm (Choristoneura fumiferana) | A specific blend including (E)-11-Tetradecenal | (Z)-11-Tetradecenal | Can inhibit attraction |
This table provides examples from the insect pheromone literature to demonstrate the principle of stereoisomeric specificity. Data is based on established findings in chemical ecology.
Chemoperception Mechanisms and Neurophysiological Responses
Olfactory Receptor Binding and Signal Transduction Pathways
The initial step in the detection of an odorant molecule such as Tetradec-10-enal involves its binding to specific olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons (OSNs) housed within the insect's antennae. These ORs are transmembrane proteins that exhibit a high degree of specificity for their target ligands.
Upon binding of this compound to its corresponding OR, a conformational change in the receptor protein is induced. This change triggers a cascade of intracellular events known as signal transduction. In insects, this process is understood to involve G-protein coupled pathways. The activated OR interacts with a G-protein, leading to the production of second messengers, such as cyclic AMP (cAMP) or inositol trisphosphate (IP3). These second messengers then modulate the activity of ion channels in the neuron's membrane, causing a depolarization of the cell. If this depolarization reaches a certain threshold, it generates an action potential, which is the electrical signal that travels along the neuron's axon to the brain.
Electroantennographic Detection (EAD) Studies and Physiological Activity Mapping
Electroantennography (EAD) is a widely used technique to measure the electrical output of an insect's entire antenna in response to an airborne chemical stimulus. In the context of this compound, an EAD study would involve puffing a controlled amount of the compound over an isolated insect antenna while recording the change in electrical potential between the base and the tip of the antenna. A significant voltage deflection would indicate that there are olfactory sensory neurons on the antenna that are sensitive to this compound.
Neural Processing of this compound Olfactory Cues
Once an olfactory sensory neuron is activated by this compound, the resulting action potentials are transmitted to the primary olfactory center of the insect brain, the antennal lobe. The antennal lobe is organized into distinct spherical structures of neuropil called glomeruli. All OSNs expressing the same type of olfactory receptor typically converge onto a single glomerulus.
Therefore, the olfactory information from this compound would be processed in a specific glomerulus or a set of glomeruli, creating a spatial map of the odor in the antennal lobe. This glomerular activation pattern is then relayed by projection neurons to higher brain centers, such as the mushroom bodies and the lateral horn, where the information is further processed, leading to odor recognition and the initiation of a behavioral response. The precise neural pathways and processing centers involved would be specific to the insect species and the particular behavioral context of the pheromone.
Behavioral Bioassays and Response Quantification in Laboratory Settings
To determine the behavioral significance of this compound, researchers employ various bioassays. These controlled laboratory experiments are designed to quantify an insect's behavioral response to the chemical. A common method is the wind tunnel bioassay. In this setup, an insect, typically a male moth if the compound is a female-emitted sex pheromone, is released downwind of a source releasing a plume of this compound.
Researchers would then observe and quantify a range of behaviors, such as taking flight, upwind flight (anemotaxis), casting (zigzagging flight), and contact with the pheromone source. The intensity and sequence of these behaviors are recorded and statistically analyzed to determine the compound's attractiveness and its role in eliciting specific mating behaviors. Other bioassays might include Y-tube olfactometers, which provide a choice between two airstreams, or simple trap tests in a controlled environment.
The table below illustrates a hypothetical dataset from a wind tunnel bioassay for a generic moth species, demonstrating how responses to a chemical cue like this compound could be quantified.
| Treatment | N (Insects Tested) | % Taking Flight | % Upwind Flight | % Source Contact |
| Control (Solvent) | 50 | 10 | 2 | 0 |
| This compound | 50 | 75 | 60 | 45 |
Advanced Analytical Methodologies for Detection, Quantification, and Isomeric Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Relative Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and relative quantification of volatile compounds such as Tetradec-10-enal, a semiochemical found in various insects. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of analyzing long-chain aldehydes like this compound, GC-MS provides crucial data on the presence, abundance, and molecular structure of the compound within complex biological or environmental samples nih.govresearchgate.netrothamsted.ac.uk. The coupling of these two techniques allows for the effective resolution of individual components from a mixture, followed by their ionization and fragmentation to produce a unique mass spectrum that serves as a chemical fingerprint for identification researchgate.netrothamsted.ac.uk.
Optimized Separation Techniques for Aldehydes
The successful separation of this compound from other volatile and semi-volatile compounds in a sample is critical for accurate analysis. Optimization of the gas chromatographic method involves careful selection of the capillary column and the temperature program.
Capillary Column Selection: For the analysis of C14 aldehydes, a non-polar or mid-polarity capillary column is often employed. A common choice is a column coated with a stationary phase such as 5% phenyl-methylpolysiloxane. The selection of column dimensions, including length, internal diameter, and film thickness, also plays a significant role in achieving optimal separation. Longer columns provide higher resolution, while narrower bore columns can offer faster analysis times and increased efficiency gcms.cz.
Temperature Programming: Due to the relatively high boiling point of this compound, a temperature-programmed GC oven is essential for its elution in a reasonable timeframe and with good peak shape. An optimized temperature program typically starts at a lower initial temperature to allow for the separation of more volatile components, followed by a gradual increase in temperature (a ramp) to elute the less volatile compounds like this compound phenomenex.comchromatographyonline.comdrawellanalytical.com. A typical program might start at 50°C, hold for a few minutes, and then ramp at a rate of 10-20°C per minute to a final temperature of around 250°C chromatographyonline.com. This ensures that the aldehyde is efficiently volatilized and travels through the column to the detector.
Derivatization: To improve the chromatographic properties and detection sensitivity of aldehydes, derivatization is a frequently used strategy. Aldehydes can be converted into more stable and volatile derivatives, such as oximes, by reacting them with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) sigmaaldrich.comresearchgate.net. This process can enhance the thermal stability of the analyte and improve its separation from other compounds in the mixture youtube.com.
| Parameter | Typical Value/Condition | Rationale |
|---|---|---|
| Column Stationary Phase | 5% Phenyl-methylpolysiloxane | Provides good selectivity for semi-volatile compounds like long-chain aldehydes. |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Initial Oven Temperature | 50-60°C | Allows for the separation of highly volatile components at the beginning of the run. |
| Temperature Ramp Rate | 10-20°C/min | Ensures efficient elution of semi-volatile compounds with good peak shape. chromatographyonline.com |
| Final Oven Temperature | 250-280°C | Ensures that all components of interest are eluted from the column. |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace-level analysis. |
Mass Spectrometry Fragmentation Analysis for Structural Elucidation
Following separation by the gas chromatograph, this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its subsequent fragmentation pattern are key to confirming the compound's identity.
The mass spectrum of a long-chain aldehyde like this compound will exhibit characteristic fragmentation patterns. The molecular ion peak (M+), corresponding to the molecular weight of the compound (210.36 g/mol for C14H26O), may be observed, although it can sometimes be of low intensity for long-chain aldehydes.
More diagnostic are the fragment ions resulting from specific bond cleavages. Common fragmentation pathways for aliphatic aldehydes include:
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or an alkyl radical.
Beta-cleavage: Cleavage of the bond between the alpha and beta carbons.
McLafferty rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a gamma-hydrogen, leading to the loss of a neutral alkene molecule. For this compound, this would involve the loss of a C10H20 molecule.
Dehydration: Loss of a water molecule (M-18).
The position of the double bond at the 10th carbon will also influence the fragmentation pattern, potentially leading to characteristic ions from cleavage at or near the double bond. By analyzing the masses and relative abundances of these fragment ions, the structure of this compound can be confidently elucidated. Publicly available mass spectral libraries, such as those from the National Institute of Standards and Technology (NIST), can be used to match the experimentally obtained spectrum for confirmation lib4ri.chnih.gov.
| Fragmentation Process | Expected m/z Ion(s) | Description |
|---|---|---|
| Molecular Ion (M+) | 210 | Represents the intact molecule. May be weak or absent. |
| Alpha-cleavage (loss of H) | 209 | Loss of a hydrogen atom from the aldehyde group. |
| Alpha-cleavage (loss of C3H7) | 167 | Cleavage of the bond between C1 and C2, with loss of the propyl group at the end of the chain. |
| McLafferty Rearrangement | 44 | A characteristic fragment for aldehydes, corresponding to [CH2=CHOH]+•. |
| Cleavage at the double bond | Various | Fragmentation around the C10-C11 double bond can produce diagnostic ions. |
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity-Guided Profiling
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds from a complex mixture. This method is particularly valuable in the study of insect semiochemicals, including pheromones like this compound. In a GC-EAD system, the effluent from the gas chromatograph is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID), while the other is passed over an insect's antenna, which serves as a biological detector biorxiv.org.
When a compound that elicits an olfactory response in the insect elutes from the column and passes over the antenna, a change in the electrical potential across the antenna is generated. This electrophysiological signal, known as an electroantennogram (EAG), is recorded simultaneously with the chromatogram from the conventional detector. By comparing the timing of the EAG response with the retention times of the peaks in the chromatogram, researchers can pinpoint which specific compounds in the mixture are biologically active biorxiv.orgresearchgate.net.
In the context of this compound, GC-EAD would be instrumental in determining if this specific aldehyde is a component of an insect's pheromone blend that is detected by its olfactory system. For example, if an extract from the pheromone gland of a female moth is analyzed by GC-EAD using a male moth's antenna, a significant EAG response at the retention time corresponding to this compound would provide strong evidence for its role as a sex pheromone component researchgate.netnih.gov. This bioactivity-guided approach is highly efficient for identifying the key semiochemicals from a multitude of compounds present in a biological sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry. For a compound like this compound, which contains a carbon-carbon double bond, NMR is crucial for assigning the geometry of this double bond as either E (trans) or Z (cis). This is accomplished by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
In ¹H NMR spectroscopy, the protons attached to the double bond (vinylic protons) will have characteristic chemical shifts, typically in the range of 5.0-6.5 ppm libretexts.orgmodgraph.co.uk. The coupling constant (J-coupling) between these vinylic protons is highly dependent on their geometric relationship. For a trans configuration, the coupling constant is typically larger (around 11-18 Hz), while for a cis configuration, it is smaller (around 6-14 Hz) libretexts.org. By measuring this coupling constant, the stereochemistry of the double bond in this compound can be definitively assigned.
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | Aldehydic proton (-CHO) | 9.5 - 10.0 | Confirms the presence of the aldehyde functional group. |
| ¹H | Vinylic protons (-CH=CH-) | 5.0 - 6.5 | Their coupling constant determines the E/Z geometry of the double bond. libretexts.org |
| ¹³C | Carbonyl carbon (-CHO) | 190 - 200 | Confirms the aldehyde functional group. |
| ¹³C | Alkenyl carbons (-CH=CH-) | 100 - 150 | Their chemical shifts provide further confirmation of the double bond's presence and environment. libretexts.orgcsbsju.eduoregonstate.edu |
Chiral Chromatography for Enantiomeric and Diastereomeric Analysis
Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, which are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. While this compound itself is not chiral, many insect pheromones are, and the biological activity can be highly dependent on the specific enantiomer or diastereomer present. If this compound were to be a precursor to a chiral pheromone, or if it were part of a blend containing chiral components, chiral chromatography would be an essential analytical technique.
Chiral separations are typically achieved by using a chiral stationary phase (CSP) in either gas chromatography or liquid chromatography nih.govgcms.czchromatographyonline.com. The CSP is composed of a chiral molecule that can interact differently with the enantiomers of the analyte, leading to different retention times and thus, their separation. Common CSPs for GC are based on derivatized cyclodextrins gcms.czgcms.cz.
The choice of the specific chiral column and the chromatographic conditions, such as the temperature program in GC, is critical for achieving successful enantiomeric separation gcms.cz. The ability to separate and quantify the individual enantiomers of a pheromone is crucial because in many insect species, only one enantiomer is biologically active, while the other may be inactive or even inhibitory.
Sample Collection and Preparation Techniques for Volatile Chemical Profiling
The accurate analysis of volatile semiochemicals like this compound begins with proper sample collection and preparation. The goal is to efficiently trap the volatile compounds from their source, which could be the headspace of a calling insect, a plant emitting herbivore-induced volatiles, or an environmental air sample, while minimizing contamination and degradation.
Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for the collection and concentration of volatile and semi-volatile organic compounds nih.govtdl.orgresearchgate.net. SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample headspace, and the volatile analytes adsorb onto the fiber coating. After a specific sampling time, the fiber is retracted and can be directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis researchgate.net.
The selection of the appropriate SPME fiber coating is crucial and depends on the polarity and volatility of the target analytes. For a relatively non-polar, semi-volatile compound like this compound, a fiber with a non-polar or intermediate polarity coating, such as polydimethylsiloxane (PDMS) or a divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS) blend, would be suitable sigmaaldrich.comnih.govsemanticscholar.orgresearchgate.net.
Optimization of SPME parameters is also essential for achieving good sensitivity and reproducibility. These parameters include:
Extraction Time: The duration the fiber is exposed to the sample.
Extraction Temperature: Higher temperatures can increase the volatility of the analytes but may also affect the equilibrium between the sample and the fiber.
Sample Agitation: Agitation of the sample can facilitate the release of volatiles into the headspace.
In addition to SPME, other techniques for collecting volatile aldehydes include trapping the volatiles on a sorbent material packed in a tube, followed by solvent elution or thermal desorption. For subsequent analysis, especially if derivatization is required, the collected sample is treated with the appropriate reagent before injection into the GC-MS system.
| Parameter | Condition/Choice | Rationale for this compound |
|---|---|---|
| SPME Fiber Coating | DVB/CAR/PDMS | This mixed-phase fiber is effective for a broad range of volatile and semi-volatile compounds, including aldehydes. semanticscholar.orgresearchgate.net |
| Extraction Mode | Headspace | Minimizes contamination from non-volatile matrix components. |
| Extraction Temperature | 40-60°C | Increases the vapor pressure of this compound to facilitate its adsorption onto the fiber. semanticscholar.org |
| Extraction Time | 20-60 minutes | Allows for sufficient equilibration time for the semi-volatile analyte to adsorb to the fiber. semanticscholar.org |
| Desorption Temperature | 250°C | Ensures complete transfer of the analyte from the SPME fiber to the GC inlet. |
Development of Robust Calibration and Quantification Methods for this compound
The accurate quantification of this compound, a volatile unsaturated aldehyde, is crucial for understanding its role in various chemical and biological systems. Robust analytical methods, primarily centered around gas chromatography-mass spectrometry (GC-MS), are essential for achieving reliable and reproducible results. The development of these methods involves careful consideration of calibration strategies, the use of internal standards, and rigorous validation to ensure accuracy and precision, including the profiling of its geometric isomers.
Internal Standard Selection and Calibration Curve Construction
A cornerstone of robust quantification in chromatography is the use of an internal standard (IS). The IS is a compound with similar chemical and physical properties to the analyte of interest, added in a known concentration to all samples and standards. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. For the analysis of long-chain unsaturated aldehydes like this compound, a deuterated analogue or a structurally similar compound that is not naturally present in the samples is often chosen.
The calibration curve is established by analyzing a series of standard solutions containing known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte. A linear regression analysis is performed on these data points to generate a calibration equation (y = mx + c), where 'y' is the peak area ratio, 'x' is the concentration of the analyte, 'm' is the slope of the line, and 'c' is the y-intercept. The coefficient of determination (R²) is a critical parameter used to assess the linearity of the calibration curve, with a value close to 1 indicating a strong linear relationship.
Table 1: Illustrative GC-MS Calibration Data for a C14 Unsaturated Aldehyde This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.
| Analyte | Calibration Range (ng/mL) | Linearity (R²) | Internal Standard |
|---|
Method Validation: Precision, LOD, and LOQ
Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. Key validation parameters include precision, limit of detection (LOD), and limit of quantification (LOQ).
Precision: This parameter assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
For volatile compounds like this compound, these parameters are determined by analyzing samples with very low concentrations of the analyte. The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 2: Representative Method Validation Parameters for Long-Chain Aldehyde Analysis This table presents typical validation parameters for the analysis of long-chain aldehydes, as specific data for this compound is not available.
| Parameter | Typical Value | Description |
|---|---|---|
| Precision (RSD%) | < 15% | Relative Standard Deviation of replicate measurements. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | The lowest concentration that can be reliably detected. |
Isomeric Profiling of (E)- and (Z)-Tetradec-10-enal
This compound can exist as two geometric isomers, (E)- (trans) and (Z)- (cis), due to the presence of a carbon-carbon double bond. These isomers may exhibit different biological activities and physical properties. Therefore, the ability to separate and quantify each isomer is important. High-resolution capillary gas chromatography is the technique of choice for the separation of such isomers. The selection of the GC column's stationary phase is critical; polar stationary phases often provide better separation of geometric isomers compared to non-polar phases.
The quantification of individual isomers is achieved by developing separate calibration curves for each isomer, if pure standards are available. If standards are not available for both isomers, the relative percentage of each can be determined from the peak areas in the chromatogram, assuming a similar response factor in the mass spectrometer.
Due to the limited availability of specific research on the isomeric profiling of this compound, detailed and validated methods for the separation and quantification of its E/Z isomers are not extensively documented in scientific literature. The development of such methods would be a valuable contribution to the analytical chemistry of this compound.
Evolutionary Chemical Ecology of Tetradecenals
Phylogenetics of Pheromone Production and Reception in Related Organisms
The production of tetradecenal pheromones is deeply rooted in the genetics of fatty acid metabolism. nih.govnih.gov The biosynthesis of these semiochemicals typically originates from common fatty acids, which are then modified by a suite of specialized enzymes. oup.com Central to the diversity of tetradecenals are desaturase enzymes, which introduce double bonds at specific positions along the fatty acid chain. nih.govnih.govoup.com Phylogenetic analyses of the desaturase gene family in insects reveal a history of gene duplication and divergence, which has allowed for the evolution of enzymes with novel specificities. nih.govnih.govoup.com This enzymatic evolution is a key driver of pheromone diversity, enabling different lineages to produce unique isomeric blends.
For instance, the position and geometry (cis/Z or trans/E) of the double bond in a tetradecenal molecule are critical for its biological activity. The production of Tetradec-10-enal, as opposed to other isomers like (Z)-9-tetradecenal or (Z)-11-hexadecenal, is determined by the regiospecificity and stereospecificity of the desaturases present in a particular species. oup.comresearchgate.net As species diverge, so too do their desaturase genes, leading to corresponding shifts in their pheromone composition. This divergence in pheromone production is often mirrored by the evolution of olfactory receptors in the receiving organism (typically the male). The co-evolution of production and reception systems ensures the fidelity of the communication channel, reinforcing reproductive barriers between closely related species. The table below illustrates the diversity of desaturase enzymes and their products in various moth species, highlighting the enzymatic basis for pheromone variation.
| Enzyme | Species (Example) | Substrate | Product | Pheromone Component |
| Δ11-desaturase | Trichoplusia ni (Cabbage Looper) | Palmitic acid (16:0) | (Z)11-Hexadecenoic acid | (Z)-7-Dodecenyl acetate (B1210297) |
| Δ11-desaturase | Helicoverpa zea (Corn Earworm) | Palmitic acid (16:0) | (Z)11-Hexadecenoic acid | (Z)-11-Hexadecenal |
| Δ9-desaturase | Heliothis virescens (Tobacco Budworm) | Stearic acid (18:0) | (Z)9-Octadecenoic acid | (Z)-9-Tetradecenal |
This table presents a simplified overview of desaturase function and is not exhaustive.
The evolution of these biochemical pathways can be mapped onto the phylogeny of the insects that use them, providing insights into the evolutionary history of pheromone signaling. Closely related species often share similar enzymatic machinery, resulting in pheromone blends with overlapping components. However, subtle differences in the ratios of these components, or the presence of unique minor compounds, are often sufficient to ensure species-specific mate recognition. researchgate.net
Co-evolutionary Dynamics in Semiochemical Systems
The evolution of tetradecenal-based communication systems is not solely a product of sexual selection within a species; it is also shaped by a broader ecological context. These co-evolutionary dynamics can be observed in predator-prey and host-parasitoid interactions. Pheromone plumes, intended to attract mates, can be intercepted by opportunistic predators or parasitoids, a phenomenon known as eavesdropping. This creates a selective pressure against conspicuous signals, potentially driving the evolution of less detectable pheromone blends or alternative mating strategies.
Furthermore, the chemical environment itself can influence the evolution of pheromone systems. For example, host plants release a variety of volatile organic compounds that can interfere with or enhance pheromone signals. In some cases, insects have evolved to incorporate host-plant volatiles into their own pheromone blends, creating a more complex and context-dependent signal. This integration of environmental cues with endogenous signals is a hallmark of the co-evolutionary dynamics that shape semiochemical systems.
The "arms race" is a common theme in co-evolution, and it can be seen in the context of pheromone communication. jmckalex.org For instance, as males of a species become more attuned to a specific pheromone blend, there may be selective pressure on females to produce a more refined or potent signal. Conversely, if a pheromone blend becomes too common, it may be more easily exploited by predators, leading to selection for novel or less common components. These reciprocal selective pressures can lead to a continuous cycle of adaptation and counter-adaptation, driving the diversification of pheromone signals over evolutionary time.
Adaptive Significance of Specific Tetradecenal Isomers
The existence of a wide array of tetradecenal isomers, each with a unique position and configuration of its double bond, points to the adaptive significance of this chemical diversity. The specific isomer used by a species is not arbitrary; it is a product of natural selection acting to optimize the efficiency and specificity of mate attraction. The adaptive significance of a particular isomer, such as this compound, can be understood in several contexts:
Species Recognition: The primary adaptive function of pheromone specificity is to prevent interbreeding between closely related species. By using a unique isomer or a specific blend of isomers, a species can create a private communication channel, ensuring that mating efforts are directed only towards conspecifics. This is particularly important in environments where multiple, closely related species are active at the same time.
Signal Efficacy: The physical properties of different isomers can affect how they are transmitted through the environment. Factors such as volatility, stability, and diffusion rate can vary between isomers, influencing the distance and duration over which a signal is effective. The selection of a particular isomer may therefore be an adaptation to the specific ecological niche of a species, such as its typical habitat or the time of day it is active.
Energetic Costs: The biosynthesis of pheromones is an energetically demanding process. oup.com The specific enzymatic pathways required to produce different isomers may have varying energetic costs. Natural selection may favor the evolution of biosynthetic pathways that are more efficient, leading to the prevalence of certain isomers in a given lineage.
The table below summarizes the key adaptive advantages associated with the use of specific pheromone isomers.
| Adaptive Advantage | Description |
| Reproductive Isolation | Unique isomers or blends prevent hybridization with closely related species. |
| Signal Optimization | Isomers with specific physical properties are favored for efficient transmission in a given environment. |
| Reduced Predation/Parasitism | Novel or less common isomers may be less detectable by eavesdropping enemies. |
| Biosynthetic Efficiency | Selection may favor isomers that can be produced with lower energetic costs. |
Future Directions and Emerging Research Avenues
Integrated Omics Approaches for a Comprehensive Understanding
A holistic comprehension of Tetradec-10-enal's role in biological systems necessitates the integration of multiple high-throughput "omics" technologies. By combining genomics, proteomics, and metabolomics, researchers can construct a multi-layered picture of the processes governing the synthesis and perception of this aldehyde pheromone.
Genomics and Transcriptomics: The foundation of understanding this compound biosynthesis lies within the genetic code of the organisms that produce it. Transcriptome analysis of the pheromone glands of various moth species has been instrumental in identifying candidate genes involved in the biosynthetic pathways of sex pheromones. nih.govresearchgate.net These studies have revealed a suite of genes encoding for enzymes such as desaturases, fatty acyl-CoA reductases (FARs), and aldehyde oxidases that are crucial for the production of aldehyde pheromones. nih.govresearchgate.net Future genomic and transcriptomic studies will likely focus on comparative analyses across a broader range of species that utilize this compound, aiming to uncover the evolutionary pathways of these biosynthetic genes and identify regulatory elements that control their expression.
Proteomics: The functional output of the genome is the proteome. In the context of this compound, proteomic studies are essential for identifying and quantifying the proteins directly involved in its biosynthesis and detection. Shotgun proteomics has proven to be a powerful tool for studying the soluble olfactory proteins in insects, including odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) that are responsible for transporting pheromones like this compound to the olfactory receptors. nih.gov Future proteomic research will likely involve quantitative approaches, such as label-free quantification, to compare protein expression levels under different physiological conditions, providing insights into the regulation of pheromone production and perception. nih.gov
Metabolomics: Metabolomics provides a direct snapshot of the chemical processes occurring within an organism. By analyzing the metabolome of pheromone glands, researchers can identify the precursors, intermediates, and final products of the this compound biosynthetic pathway. nih.govagriscigroup.us Integrating metabolomic data with transcriptomic and genomic information can create a powerful systems biology approach to elucidate the complete biochemical network responsible for producing this specific aldehyde. nih.gov For instance, a combined metabolomics and differential gene expression analysis in the Eurasian spruce bark beetle, Ips typographus, successfully identified candidate genes involved in the biosynthesis of its aggregation pheromones. nih.gov
| Omics Approach | Key Focus in this compound Research | Potential Insights |
| Genomics | Identification and sequencing of genes involved in the fatty acid synthesis and modification pathways leading to this compound. | Understanding the genetic basis of pheromone production and its evolution. |
| Transcriptomics | Quantifying the expression levels of biosynthetic genes in pheromone glands under different conditions (e.g., age, mating status). | Revealing the regulatory mechanisms controlling this compound biosynthesis. nih.govresearchgate.net |
| Proteomics | Identifying and quantifying the enzymes and binding proteins directly involved in the synthesis and transport of this compound. | Elucidating the functional roles of specific proteins in the pheromone system. nih.gov |
| Metabolomics | Profiling the metabolic precursors and intermediates in the this compound biosynthetic pathway. | Mapping the complete biochemical route to this compound production. nih.govagriscigroup.us |
Development of Advanced Biosensors for this compound Detection
The ability to detect and quantify this compound with high sensitivity and specificity in real-time is crucial for both fundamental research and practical applications in pest management. The development of advanced biosensors offers a promising alternative to traditional analytical techniques like gas chromatography.
Electrochemical biosensors are emerging as a particularly valuable tool for the detection of volatile organic compounds (VOCs), including aldehydes. acalbfi.comalphasense.comosti.govacs.org These sensors can be designed to be portable, cost-effective, and capable of providing rapid measurements. osti.gov Recent advancements in electrochemical sensor technology have focused on the use of novel materials and biological recognition elements to enhance sensitivity and selectivity.
One promising approach involves the use of odorant-binding proteins (OBPs) as the molecular recognition element in biosensors. mdpi.com OBPs exhibit a high affinity and specificity for particular odorants, including pheromones. An impedimetric biosensor utilizing a pig odorant-binding protein has been successfully developed for the detection of VOCs related to food spoilage, demonstrating the feasibility of this approach. mdpi.com Future research in this area will likely focus on identifying and immobilizing insect OBPs that are specifically tuned to this compound onto electrode surfaces.
Furthermore, nanomaterials are playing an increasingly important role in the development of highly sensitive biosensors. Nanopore electrochemical sensors, for instance, have been shown to detect ppb-levels of aldehydes resulting from lipid degradation. nih.gov The integration of such nanomaterials with biological recognition elements like aldehyde dehydrogenases could lead to ultrasensitive detection of this compound. nih.gov
| Biosensor Type | Principle of Operation | Potential Advantages for this compound Detection |
| Electrochemical Biosensors | Measurement of changes in electrical properties (e.g., current, potential, impedance) upon binding of this compound to a recognition element. osti.govacs.org | High sensitivity, rapid response, portability, and low cost. osti.gov |
| OBP-Based Biosensors | Utilization of insect odorant-binding proteins as highly specific recognition elements for this compound. mdpi.com | Enhanced selectivity and affinity for the target molecule. |
| Enzyme-Based Biosensors | Use of enzymes like aldehyde dehydrogenase that specifically react with this compound to produce a measurable signal. nih.gov | High specificity due to enzymatic catalysis. |
| Nanomaterial-Enhanced Sensors | Incorporation of nanomaterials (e.g., nanoparticles, nanotubes) to amplify the sensor signal and improve sensitivity. nih.gov | Increased surface area for recognition element immobilization and enhanced signal transduction. |
Computational Modeling and In Silico Studies of Receptor Interactions
Computational modeling and in silico studies provide powerful tools to investigate the molecular interactions between this compound and its corresponding receptors and binding proteins at an atomic level. These methods can predict binding affinities, identify key amino acid residues involved in ligand recognition, and guide the design of novel agonists or antagonists.
Molecular Docking: This technique is widely used to predict the preferred orientation of a ligand when it binds to a receptor or protein. mdpi.comntu.edu.sgresearchgate.net In the context of this compound, molecular docking can be used to simulate its interaction with the binding pockets of specific odorant-binding proteins (OBPs) and pheromone receptors (PRs). mdpi.comnih.govresearchgate.net For example, docking simulations have been used to identify key residues in the recognition of acetate (B1210297) pheromones by the pheromone-binding protein of the European grapevine moth. nih.govresearchgate.net Such studies can provide valuable insights into the structural basis of pheromone specificity.
Homology Modeling: For many insect olfactory proteins, experimentally determined three-dimensional structures are not yet available. Homology modeling allows for the generation of a 3D protein structure based on the amino acid sequence and its similarity to a known protein structure. nih.govresearchgate.net This approach has been successfully used to create models of pheromone-binding proteins, which can then be used for molecular docking studies. nih.govresearchgate.net
Machine Learning: More recently, machine learning algorithms are being applied to predict the activity of novel ligands for insect odorant receptors. nih.gov By training models on known ligand-receptor interactions, it is possible to screen large libraries of compounds to identify new molecules that may act as attractants or repellents. nih.gov This "reverse chemical ecology" approach has the potential to accelerate the discovery of new semiochemicals for pest management. nih.gov
| Computational Technique | Application to this compound Research | Expected Outcomes |
| Molecular Docking | Predicting the binding mode and affinity of this compound with its specific OBPs and PRs. mdpi.comntu.edu.sgresearchgate.net | Identification of key amino acid residues involved in binding and understanding the basis of ligand specificity. nih.govresearchgate.net |
| Homology Modeling | Generating 3D structural models of this compound binding proteins and receptors for which experimental structures are unavailable. nih.govresearchgate.net | Enabling structure-based drug design and further in silico analysis. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the this compound-receptor complex over time. | Providing insights into the conformational changes that occur upon ligand binding and the stability of the complex. |
| Machine Learning | Developing predictive models to identify novel compounds that may interact with the this compound olfactory pathway. nih.gov | Accelerating the discovery of new attractants or disruptants for pest control. |
Exploration of Novel Biological Activities Beyond Pheromonal Roles
While this compound is primarily recognized for its role as a sex pheromone in many lepidopteran species, there is a growing interest in exploring its potential involvement in other biological processes. The chemical world of insects is complex, and many compounds are known to have multiple functions.
Long-chain aldehydes, as a class of compounds, are involved in a variety of biological activities in insects beyond sexual communication. For instance, they can act as aggregation pheromones, alarm signals, or components of defensive secretions. Furthermore, cuticular hydrocarbons, which can include aldehydes, play crucial roles in preventing desiccation and protecting against pathogens.
Future research in this area could investigate whether this compound plays a role in:
Aggregation: Does it attract both males and females to a particular location?
Host Plant Recognition: Is its presence on a plant a cue for oviposition or feeding?
Interspecific Communication: Does it act as a kairomone, attracting predators or parasitoids?
Antimicrobial Defense: Does it possess any properties that inhibit the growth of bacteria or fungi on the insect cuticle?
Investigating these potential non-pheromonal roles will require a combination of behavioral assays, electrophysiological recordings, and chemical analyses. Uncovering additional biological activities of this compound would not only broaden our fundamental understanding of this molecule but could also open up new avenues for its application in pest management strategies that go beyond mating disruption.
Research into Green Chemistry Principles for this compound Synthesis
The commercial production of insect pheromones, including this compound, has traditionally relied on multi-step chemical syntheses that can be expensive and generate hazardous waste. nih.gov There is a significant and growing interest in developing more sustainable and environmentally friendly methods for pheromone production, guided by the principles of green chemistry.
Biocatalysis: The use of enzymes or whole microorganisms as catalysts in chemical synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netresearchgate.net Biocatalytic approaches are being increasingly explored for the synthesis of insect pheromones. researchgate.netresearchgate.net For example, lipases have been used for the kinetic resolution of racemic intermediates in pheromone synthesis, leading to the production of enantiomerically pure compounds. researchgate.net Future research will likely focus on the discovery and engineering of novel enzymes with specific activities for the key steps in this compound synthesis.
Metabolic Engineering: Advances in synthetic biology have made it possible to engineer microorganisms, such as yeast, to produce valuable chemicals, including insect pheromones. frontiersin.org By introducing the genes for the pheromone biosynthetic pathway from an insect into a microbial host, it is possible to create a "cell factory" for the sustainable production of this compound. frontiersin.org Engineered yeasts have already been shown to produce other fatty acid-derived pheromones. frontiersin.org
Plant-based Production: Another innovative approach is the use of transgenic plants as biofactories for pheromone production. eurekalert.org Researchers have successfully engineered plants to produce and release volatile moth sex pheromones. eurekalert.orgnih.govbiorxiv.org This strategy offers the potential for large-scale, low-cost production of pheromones directly in the field, which could revolutionize their use in agriculture. lu.selu.senih.gov
| Green Synthesis Approach | Description | Potential Benefits for this compound Production |
| Biocatalysis | The use of isolated enzymes or whole-cell systems to perform specific chemical transformations in the synthesis of this compound. researchgate.netresearchgate.net | High stereoselectivity, milder reaction conditions, reduced by-products, and biodegradability of catalysts. |
| Metabolic Engineering | Engineering the metabolic pathways of microorganisms (e.g., yeast) to produce this compound from simple sugars. frontiersin.org | Sustainable and potentially low-cost production using renewable feedstocks. |
| Plant-based Synthesis | Genetically modifying plants to produce and emit this compound, effectively turning them into living pheromone dispensers. eurekalert.orgnih.govbiorxiv.org | In-field production, reduced need for synthetic pheromone application, and potential for integrated pest management. lu.selu.senih.gov |
| Iron-catalyzed Cross-coupling | Utilizing inexpensive and non-toxic iron catalysts for key carbon-carbon bond-forming reactions in the synthesis of pheromones. nih.gov | Replacement of more expensive and toxic heavy metal catalysts, leading to a more sustainable chemical process. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Tetradec-10-enal, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound is commonly synthesized via oxidation of corresponding alcohols (e.g., using pyridinium chlorochromate) or cross-metathesis of alkenes. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. hexane), temperature (20–80°C), and catalyst selection (Grubbs vs. Hoveyda-Grubbs) critically affect yield and stereochemical outcomes. For purity, column chromatography with gradient elution (hexane/ethyl acetate) is recommended, followed by GC-MS or NMR validation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- GC-MS : Effective for quantifying volatile impurities (detection limit: ~0.1 ppm).
- NMR (¹H and ¹³C) : Essential for structural confirmation; δ 9.7 ppm (aldehyde proton) and δ 120–140 ppm (alkene carbons) are diagnostic.
- IR Spectroscopy : C=O stretch (~1720 cm⁻¹) and C=C stretch (~1640 cm⁻¹) confirm functional groups.
Cross-validation using at least two techniques minimizes misidentification .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer: Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via HPLC-UV/DAD and compare against fresh samples. Include antioxidants (e.g., BHT) in experimental groups to assess oxidative stability. Data should be statistically analyzed (ANOVA) to identify significant degradation pathways .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity of this compound across different studies?
- Methodological Answer: Discrepancies often arise from variations in compound purity, assay protocols, or cellular models. To address this:
- Standardize purity : Use ≥98% purity (HPLC-validated) and disclose batch-to-batch variability.
- Control assays : Include positive/negative controls (e.g., known agonists/inhibitors) in bioactivity studies.
- Multi-model validation : Test in both in vitro (e.g., HEK293 cells) and ex vivo (e.g., isolated tissue) systems. Meta-analyses of existing data can identify confounding variables .
Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
- Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation followed by aldehyde formation) are viable. Monitor ee via chiral HPLC (Chiralpak AD-H column) or Mosher’s ester analysis. Computational modeling (DFT) of transition states aids in predicting stereochemical outcomes .
Q. What are the limitations of current computational models in predicting the physicochemical properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) often underestimates steric effects in aldehyde-alkene systems, leading to deviations in logP and vapor pressure predictions. Hybrid QM/MM approaches improve accuracy but require high computational resources. Validate models against experimental data (e.g., octanol-water partitioning) and report confidence intervals .
Data Contradiction and Reproducibility
Q. Why do volatility measurements of this compound vary across studies, and how can this be mitigated?
- Methodological Answer: Environmental factors (humidity, airflow) and instrumental calibration (GC headspace vs. static chamber methods) contribute to variability. Standardize measurements using dynamic vapor sorption (DVS) under controlled RH (30–70%) and temperature (25°C). Publish raw data with metadata (e.g., instrument model, sampling rate) to enhance reproducibility .
Q. How should researchers address conflicting data on the environmental degradation kinetics of this compound?
- Methodological Answer: Conduct comparative studies under ISO/ASTM guidelines for photodegradation (e.g., UVB exposure) and biodegradation (OECD 301F). Use LC-QTOF-MS to identify degradation intermediates. Reanalyze historical data using unified kinetic models (e.g., first-order vs. Weibull) to reconcile discrepancies .
Key Recommendations for Researchers
- Experimental Design : Prioritize factorial designs to isolate variables (e.g., solvent effects vs. catalyst loading) .
- Data Transparency : Share raw datasets and computational scripts via repositories like Zenodo or Figshare .
- Interdisciplinary Collaboration : Engage computational chemists and ecotoxicologists to address multifaceted research gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
